Benzenecarboximidic acid, 4-methyl-, ethyl ester

Description

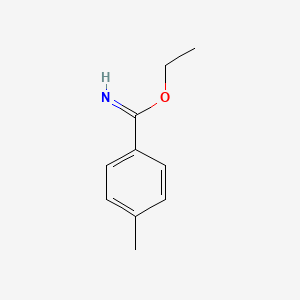

Systematic Name: Benzenecarboximidic acid, 4-methyl-, ethyl ester CAS Registry Number: 827-71-4 Molecular Formula: C₁₀H₁₃NO₂ Structure: The compound consists of a benzene ring with a methyl group at the para position and an ethyl ester derivative of the carboximidic acid group (-C(=NH)OCH₂CH₃) . Synthesis: Typically synthesized via nucleophilic substitution reactions, such as refluxing 4-methylbenzenecarboximidamide with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) . Applications: Primarily used in industrial settings for the synthesis of pharmaceuticals and organic intermediates .

Properties

IUPAC Name |

ethyl 4-methylbenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGYIBTEOOAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482548 | |

| Record name | Benzenecarboximidic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-71-4 | |

| Record name | Benzenecarboximidic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidic acid, 4-methyl-, ethyl ester can be synthesized through various methods. One common method involves the reaction of 4-methylbenzenecarboximidic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 4-methylbenzenecarboximidic acid and ethanol.

Reduction: 4-methylbenzenemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research Applications

-

Pharmaceuticals

- Drug Development : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance drug efficacy and bioavailability.

- Antimicrobial Activity : Research has indicated that derivatives of benzenecarboximidic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics .

-

Cosmetics

- Formulation Stability : The compound is incorporated into cosmetic formulations to enhance stability and skin compatibility. Its ability to form stable emulsions is particularly valuable in creams and lotions .

- Moisturizing Agents : Studies have shown that formulations containing this compound can improve skin hydration and texture, making it a popular choice in skincare products .

- Materials Science

Table 1: Applications of Benzenecarboximidic Acid, 4-Methyl-, Ethyl Ester

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Enhances bioavailability |

| Cosmetics | Emulsion stabilizer | Improves formulation stability |

| Materials Science | Polymer synthesis | Customizable properties for industrial use |

Case Studies

-

Pharmaceutical Development

- A study conducted by researchers at a leading pharmaceutical company demonstrated that modifications of benzenecarboximidic acid led to the development of a new class of antibiotics effective against resistant bacterial strains. The compound's structure facilitated the design of analogs with improved activity and reduced toxicity .

- Cosmetic Formulation

- Polymer Applications

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 4-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation as a prodrug . The molecular targets and pathways involved depend on the specific application and the nature of the ester group.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Research Findings and Trends

Synthetic Utility : Ethyl esters of benzenecarboximidic acid are pivotal in synthesizing heterocycles like imidazoles and benzodiazepines .

Pharmaceutical Impurities: Derivatives such as Benzenecarboximidic acid, 4-[3-(aminocarbonyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridin-4-yl]-3-methoxy-, ethyl ester (CAS 2640280-83-5) are identified as impurities in Finerenone, highlighting the need for rigorous quality control .

Spectroscopic Data : Mass spectra of these compounds (e.g., molecular ion peaks at m/z 163 for the 4-methyl derivative) aid in structural confirmation .

Biological Activity

Benzenecarboximidic acid, 4-methyl-, ethyl ester (CAS Number: 827-71-4) is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C10H13N

- Molecular Weight : 163.22 g/mol

- Structure : The compound features a benzenecarboximidic acid structure with a methyl group at the para position and an ethyl ester functional group.

Antimicrobial Activity

Research indicates that benzenecarboximidic acid derivatives exhibit significant antimicrobial properties. A study on structurally similar compounds demonstrated that these derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The antioxidant capacity of benzenecarboximidic acid derivatives has been evaluated using various assays, such as DPPH and ABTS. These compounds are capable of scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage in cells.

Anticancer Potential

Several studies have highlighted the anticancer effects of benzenecarboximidic acid derivatives. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of benzenecarboximidic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 16 µg/mL, suggesting strong antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 32 | Escherichia coli |

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant properties, a derivative was tested for its ability to scavenge free radicals using the DPPH assay. The compound exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) | Comparison Standard |

|---|---|---|

| Benzenecarboximidic Acid Derivative | 25 | Ascorbic Acid (30) |

Case Study 3: Anticancer Activity

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that a specific derivative of benzenecarboximidic acid caused a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for development into anticancer therapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzenecarboximidic Acid Derivative | 15 | MCF-7 |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Benzenecarboximidic acid, 4-methyl-, ethyl ester, and how can researchers interpret key spectral features?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI) to fragment the compound and observe diagnostic peaks. For example, the parent ion (M⁺) can be identified using molecular weight data (e.g., m/z 149 for the base compound ). Additional fragments, such as ethyl or methyl groups, will appear at lower m/z values (e.g., m/z 43 or 60 for ethyl ester cleavage) .

- Gas Chromatography (GC) : Optimize retention time using polar columns (e.g., DB-5) and compare with reference compounds. Retention times for structurally similar esters (e.g., valeric acid derivatives) range between 7–9 minutes under standardized conditions .

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR signals for the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm for substituted benzene rings) .

Q. What synthetic routes are reported for Benzenecarboximidic acid derivatives, and how can reaction conditions be optimized for the 4-methyl-substituted variant?

- Methodological Answer :

- Imidate Synthesis : React 4-methylbenzamide with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase .

- Purification : Use recrystallization from ethanol or column chromatography with silica gel to isolate the product. Purity can be confirmed by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of the 4-methyl derivative with unsubstituted analogs using nucleophiles (e.g., amines or thiols) in polar aprotic solvents (e.g., DMF). Monitor progress via -NMR or LC-MS .

- Computational Modeling : Perform density functional theory (DFT) calculations to assess electronic effects (e.g., Hammett parameters) and steric hindrance from the methyl group. Reference thermodynamic data from NIST Chemistry WebBook for validation .

Q. What experimental strategies can resolve contradictions in reported mass spectral data for this compound across different studies?

- Methodological Answer :

- Standardized Instrument Calibration : Use reference compounds (e.g., NIST-certified standards) to calibrate mass spectrometers and ensure consistent ionization conditions (e.g., 70 eV EI energy) .

- Collision-Induced Dissociation (CID) : Perform tandem MS (MS/MS) to distinguish between isobaric fragments and confirm fragmentation pathways. Compare results with published spectra in the EPA/NIH Mass Spectral Database .

Q. How can researchers design degradation studies to identify hydrolytic byproducts of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C). Quench reactions at intervals and analyze via LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .

- Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Validate with real-time stability studies in controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.